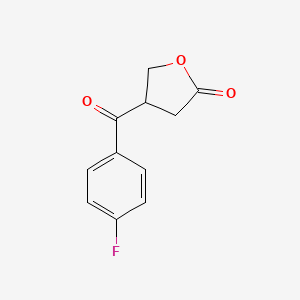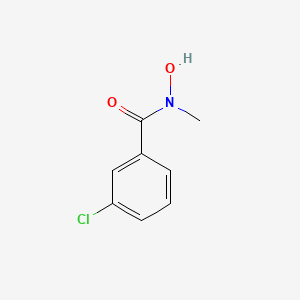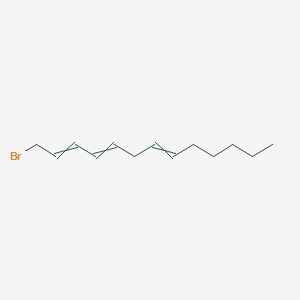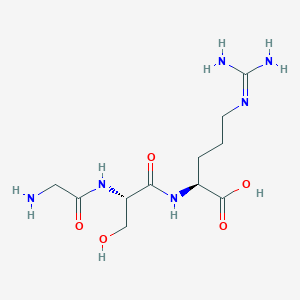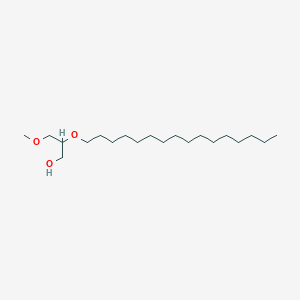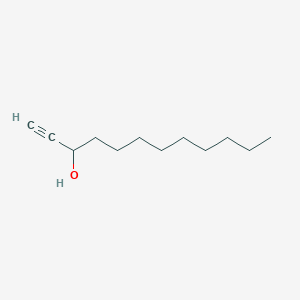
Dodecyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyn-3-ol: is an organic compound with the molecular formula C12H22O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyn-3-ol can be synthesized through various organic reactions. One common method involves the alkylation of acetylene followed by hydroboration-oxidation . The reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors . The process involves the continuous flow of reactants and the use of automated systems to monitor and control reaction parameters. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dodecyn-3-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the triple bond to a double or single bond.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like or .
Reduction: Employs in the presence of a .
Substitution: Utilizes halogenating agents such as thionyl chloride .
Major Products:
Oxidation: Produces .
Reduction: Yields or .
Substitution: Forms dodecyl halides .
Scientific Research Applications
Dodecyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a for more complex molecules.
Biology: Investigated for its potential .
Medicine: Explored for its role in and .
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Dodecyn-3-ol exerts its effects involves its interaction with molecular targets . The hydroxyl group and triple bond allow it to participate in various chemical reactions , influencing biological pathways and industrial processes . The compound can inhibit enzyme activity or alter cell membrane properties , depending on its application .
Comparison with Similar Compounds
- 3,7,11-Trimethyl-1-dodecyn-3-ol
- 3-Dodecen-1-ol
- 3,7,11-Trimethyl-1-dodecen-3-ol
Uniqueness: Dodecyn-3-ol is unique due to its specific molecular structure and reactivity . The presence of a triple bond and a hydroxyl group makes it versatile for various chemical transformations and applications . Its ability to undergo multiple types of reactions sets it apart from other similar compounds .
Properties
CAS No. |
81929-17-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-1-yn-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h2,12-13H,3,5-11H2,1H3 |
InChI Key |
SXHAVBUQMQCRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


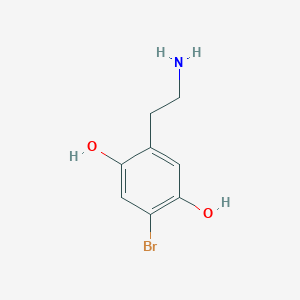
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
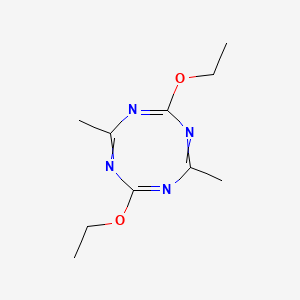
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)

